molecular formula C9H9FO3 B1584155 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid CAS No. 53786-98-4

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1584155
CAS No.: 53786-98-4
M. Wt: 184.16 g/mol
InChI Key: SNAMKQOUUOAKFM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid is a small molecule organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is supplied as a high-purity (99%) fine chemical and is characterized for research applications, with its identity confirmed by analytical data including its exact mass of 184.05357231 g/mol . This compound is valued in scientific research primarily as a key synthetic intermediate or building block for the development of novel bioactive molecules . Its structure, featuring both a carboxylic acid and a 4-hydroxyphenyl group, makes it a versatile precursor for chemical synthesis, particularly in the creation of more complex chemical libraries. The presence of the fluorinated carbon atom can significantly alter the electronic properties, metabolic stability, and binding characteristics of the resulting molecules. Recent scientific investigations into structurally related compounds containing the 4-hydroxyphenyl moiety have demonstrated significant potential in antimicrobial research . Specifically, such derivatives have shown promising, structure-dependent activity against high-priority, multidrug-resistant ESKAPE group pathogens (including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis ) and drug-resistant fungal pathogens like Candida auris . The phenolic hydroxyl group enables diverse chemical modifications and is known to facilitate interactions with biological targets, making this compound a valuable scaffold for exploring new antimicrobial agents that can overcome existing resistance mechanisms . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAMKQOUUOAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332243
Record name 2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-98-4
Record name 2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 3 4 Hydroxyphenyl Propanoic Acid

Chemical Synthesis Approaches

The chemical synthesis of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid can be approached through several strategic pathways, primarily involving the introduction of the fluorine atom onto a pre-existing carbon skeleton. These methods often require careful consideration of stereochemistry to produce enantiomerically pure forms of the target molecule.

Asymmetric Synthesis Strategies for Enantioselective Production

The creation of a chiral center at the carbon bearing the fluorine atom necessitates the use of asymmetric synthesis techniques. One prominent strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the fluorination step.

A plausible route could commence with 3-(4-hydroxyphenyl)propanoic acid. The hydroxyl and carboxyl groups would first be protected. The resulting ester could then be converted to a chiral enolate using a chiral auxiliary, such as a derivative of ephedrine (B3423809) or an oxazolidinone. google.com This chiral enolate would then undergo diastereoselective fluorination using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). Subsequent removal of the chiral auxiliary and deprotection of the hydroxyl and carboxyl groups would yield the desired enantiomer of this compound.

Another approach involves the asymmetric reduction of a corresponding α-fluoro-β-ketoester. This precursor could be synthesized from 4-hydroxybenzaldehyde. A Reformatsky-type reaction with ethyl bromofluoroacetate would yield a racemic α-fluoro-β-hydroxy ester, which can then be oxidized to the α-fluoro-β-ketoester. alaska.edu The key stereoselective step would be the asymmetric hydrogenation or enzymatic reduction of this ketoester to introduce the desired chirality at the hydroxyl group, followed by further chemical transformations to convert the hydroxyl to a hydrogen and hydrolyze the ester.

A tandem conjugate addition-fluorination sequence on an α,β-unsaturated ester derived from 4-hydroxycinnamic acid represents another viable method. nih.gov The use of a chiral lithium amide can facilitate the enantioselective conjugate addition, creating a chiral enolate that is then trapped by an electrophilic fluorine source.

Table 1: Key Reagents in Asymmetric Synthesis

Reagent/CatalystRoleReference
Chiral OxazolidinonesChiral auxiliary for directing stereoselective alkylation/fluorination. researchgate.net
(-)-8-PhenylmentholChiral auxiliary for diastereoselective reduction. acs.org
N-Fluorobenzenesulfonimide (NFSI)Electrophilic fluorinating agent. nih.gov
Ketoreductases (KREDs)Enzymes for the stereoselective reduction of keto groups. alaska.edu

Stereochemical Considerations in Synthetic Pathways

The synthesis of a single enantiomer of this compound requires rigorous control over the stereochemistry at the C-2 position. The choice of chiral auxiliary or catalyst is paramount in achieving high diastereomeric or enantiomeric excess. researchgate.netacs.org

In methods employing chiral auxiliaries, the steric hindrance imposed by the auxiliary directs the approach of the electrophilic fluorinating agent, leading to the preferential formation of one diastereomer. The efficiency of this stereochemical induction is highly dependent on the structure of the auxiliary and the reaction conditions.

For methods involving the reduction of a prochiral ketone, the stereochemical outcome is determined by the facial selectivity of the reducing agent's approach to the carbonyl group. Chiral reducing agents or enzymatic catalysts can provide high levels of enantioselectivity. alaska.edu The relative stereochemistry between the newly formed stereocenters in reactions like aldol (B89426) or Michael additions is also a critical consideration that can be influenced by the choice of reagents and reaction conditions.

Biocatalytic Methodologies for Fluorinated Propanoic Acids

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing fluorinated organic compounds. The use of enzymes or whole-cell systems can lead to high enantiopurity under mild reaction conditions.

Engineered Microbial Systems for Targeted Synthesis

Engineered microorganisms, such as E. coli, can be metabolically engineered to produce fluorinated compounds. A relevant example is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. nih.govfrontiersin.orgnih.gov In this process, E. coli was engineered to co-express methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein. nih.govfrontiersin.orgnih.gov This system was able to convert 2-fluoromalonic acid into 2-fluoro-3-hydroxypropionic acid. nih.govfrontiersin.orgnih.gov

A similar strategy could be envisioned for the synthesis of this compound. This would likely require the engineering of a metabolic pathway that starts from a fluorinated precursor and incorporates the 4-hydroxyphenyl moiety. This could potentially involve the use of engineered tyrosine phenol-lyases or other enzymes capable of forming carbon-carbon bonds with fluorinated substrates.

Table 2: Enzymes in Biocatalytic Synthesis

EnzymeFunctionPotential ApplicationReference
Methylmalonyl CoA Synthase (MatBrp)Converts fluorinated malonate to its CoA derivative.Synthesis of fluorinated building blocks. frontiersin.orgnih.gov
Methylmalonyl CoA Reductase (MCR)Reduces the CoA derivative to a fluorinated propionate.Key step in forming the propanoic acid backbone. frontiersin.orgnih.gov
Ketoreductases (KREDs)Stereoselective reduction of ketones.Enantioselective synthesis of α-fluoro-β-hydroxy esters. alaska.edu
LipasesKinetic resolution of racemic esters.Separation of enantiomers of fluorinated propanoic acid esters. mdpi.com
Lactate (B86563) Dehydrogenases (LDHs)Reduction of α-keto acids.Asymmetric synthesis of chiral α-hydroxy acids. nih.gov

Enzymatic Transformations in Fluorinated Propanoic Acid Production

Individual enzymatic transformations can also be employed for the synthesis of chiral fluorinated propanoic acids. One powerful technique is the enzymatic kinetic resolution of a racemic mixture. For instance, a racemic mixture of the ethyl ester of this compound could be subjected to hydrolysis by a lipase. mdpi.com Lipases often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers.

Another enzymatic approach is the use of ketoreductases (KREDs) for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters. alaska.edu In this process, the enzyme stereoselectively reduces one enantiomer of the ketoester, while a racemizing agent continuously interconverts the ketoester enantiomers. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the α-fluoro-β-hydroxy ester product, which can then be chemically converted to the target acid.

Furthermore, lactate dehydrogenases (LDHs) have been utilized for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids from the corresponding pyruvate. nih.gov While this is for a trifluorinated compound, it demonstrates the potential of dehydrogenases to create chiral centers in fluorinated α-hydroxy acids, which could be precursors to the desired 2-fluoro-propanoic acid.

Structural Characterization and Computational Studies of 2 Fluoro 3 4 Hydroxyphenyl Propanoic Acid and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule.

Vibrational Spectroscopy (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid, characteristic vibrational frequencies are expected for the O-H, C=O, C-F, and aromatic C-H bonds.

The O-H stretching vibration of the phenolic hydroxyl group and the carboxylic acid hydroxyl group are expected to appear as broad bands in the FTIR spectrum. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak. The C-F stretching vibration will also be present, though its intensity can vary. The aromatic ring will show characteristic C-H stretching and bending vibrations. In a comparative study of 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid, it was noted that the position and relative strength of the ν(O-H) and ν(C=O) bands in the FTIR spectrum can help in understanding the hydrogen bonding patterns. aps.org

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (phenol)Stretching3200-3600 (broad)
O-H (carboxylic acid)Stretching2500-3300 (very broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (carboxylic acid)Stretching1700-1725
C=C (aromatic)Stretching1450-1600
C-FStretching1000-1400
O-HBending1300-1440
C-H (aromatic)Bending (out-of-plane)690-900

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the fluorine atom, the methylene (B1212753) protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and splitting patterns will be influenced by the electronegativity of the fluorine atom and the aromatic ring. For instance, in the ¹H-NMR spectrum of propanoic acid, the methyl protons appear as a triplet, the methylene protons as a quartet, and the carboxylic acid proton as a singlet. nih.gov

¹³C-NMR: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon atom of the carbonyl group will appear at a characteristic downfield chemical shift. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF). The aromatic carbons will have distinct signals, with those closer to the hydroxyl group being more shielded. As seen with propanoic acid, the carbon atoms in different chemical environments will have distinct chemical shifts. wikipedia.org

Predicted ¹H-NMR and ¹³C-NMR Data for this compound

¹H-NMR ¹³C-NMR
Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
-COOH10-13C=O170-180
-OH (phenolic)4-8C-OH (aromatic)150-160
Aromatic-H6.5-7.5Aromatic-C115-135
CH-F4.5-5.5CH-F85-95
-CH₂-2.8-3.5-CH₂-30-40

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and cleavage of the carbon-carbon bonds. The presence of the aromatic ring and the fluorine atom will lead to characteristic fragment ions. For example, the mass spectrum of propanoic acid shows a molecular ion peak at m/z 74 and a base peak at m/z 28, corresponding to the loss of the carboxyl group. q-chem.com

Expected Mass Spectrometry Fragmentation for this compound

FragmentStructureExpected m/z
Molecular Ion[C₉H₉FO₃]⁺184
Loss of H₂O[C₉H₇FO₂]⁺166
Loss of COOH[C₈H₈F]⁺123
Loss of CH₂COOH[C₇H₆F]⁺109
Hydroxyphenyl[C₆H₅O]⁺93

Quantum Chemical Calculations

Quantum chemical calculations provide theoretical insights into the molecular geometry and electronic structure, complementing experimental data.

Density Functional Theory (DFT) Studies of Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often used to predict the optimized molecular geometry, including bond lengths and angles. For this compound, DFT calculations, for example using the B3LYP functional with a suitable basis set, can provide a detailed picture of its three-dimensional structure. Such calculations have been successfully applied to study the structural and spectral properties of other organic compounds.

Predicted Molecular Geometry Parameters from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (acid)~1.35 Å
Bond LengthC-F~1.38 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleO=C-O~123°
Bond AngleF-C-H~109°

Ab Initio Hartree-Fock (HF) Methods for Electronic Structure

The Ab Initio Hartree-Fock (HF) method is a fundamental quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. While often less accurate than DFT for many properties, HF calculations are valuable for providing a qualitative understanding of the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are key to understanding the chemical reactivity of a molecule. The HF method is often used for initial geometry optimizations and as a starting point for more advanced calculations.

Conformational Analysis and Energetic Stability

The conformational landscape and energetic stability of this compound are dictated by the rotational freedom around its single bonds, giving rise to various spatial arrangements of its constituent functional groups. While detailed computational studies specifically targeting this compound are not extensively available in public literature, a comprehensive understanding can be derived from the analysis of its close structural analogues, most notably the amino acid tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) and other phenylpropanoic acid derivatives.

The conformational flexibility of these molecules is primarily determined by a set of key dihedral angles. For a molecule like this compound, the critical rotations are around the Cα-Cβ bond and the Cβ-Cγ bond, which control the orientation of the carboxyl group relative to the phenyl ring. Insights from computational studies on tyrosine, a closely related analogue, reveal the pivotal dihedral angles that define its structure. acs.org These angles, adapted for this compound, would be:

χ1 : Defines the rotation around the Cα-Cβ bond.

χ2 : Defines the rotation around the Cβ-Cγ bond (where Cγ is the carbon of the phenyl ring attached to the β-carbon).

ω : Describes the planarity of the carboxylic acid group (Cα–C'–O–H).

χ3 : Pertains to the orientation of the hydroxyl group on the phenyl ring (Cε–Cζ–O–H). acs.org

Computational investigations using methods like Density Functional Theory (DFT) on tyrosine have shown that the carboxylic moiety strongly prefers a planar conformation (ω ≈ 0° or 180°). acs.org Similarly, the phenol (B47542) group of tyrosine also tends to adopt a planar arrangement (χ3 ≈ 0° or 180°). acs.org These preferences are due to the stabilizing effects of conjugation and, in some cases, weak intramolecular hydrogen bonding.

The relative stability of different conformers is a result of a delicate balance of interactions, including steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonds. For instance, in tyrosine dipeptide analogues, stabilizing interactions between the N-H bond and the aromatic ring have a significant effect on the relative stabilities of energy minima. nih.gov In the case of this compound, the electronegative fluorine atom at the α-position would introduce different electronic and steric effects compared to an amino group, influencing the conformational preferences.

Studies on other α-phenylpropanoic acids, such as ibuprofen, have demonstrated a relationship between the dihedral angle of the propionic acid residue (Ph-Cα-COOH) and biological activity, with more open conformations being associated with higher activity. nih.gov This suggests that the rotational position of the carboxyl group relative to the phenyl ring is a critical determinant of the molecule's interaction with biological targets. The presence of a fluorine atom, as in the target compound, is known to affect the thermodynamic properties and stability of carboxylic acids. elsevierpure.com

The energetic landscape of these molecules is complex, with multiple local minima corresponding to different stable conformers. The relative energies of these conformers are often computed to determine the most probable structures at a given temperature. The solvent environment can also significantly alter the potential energy surface and the relative stability of conformers, often leading to the stabilization of different structures compared to the gas phase. nih.govresearchgate.net

The following table summarizes the key dihedral angles that are crucial for defining the conformation of this compound, based on the analysis of its analogue, tyrosine. acs.org

Dihedral AngleAtoms Involved (Adapted for Target Compound)DescriptionPreferred Conformation (from analogue)
χ1 F-Cα-Cβ-CγRotation around the Cα-Cβ bondVaries, leading to different staggered conformers
χ2 Cα-Cβ-Cγ-CδRotation around the Cβ-phenyl bondVaries, determines phenyl ring orientation
ω Cα-C'-O-HCarboxylic acid group planarityPlanar (≈0° or 180°)
χ3 Cε-Cζ-O-HPhenolic hydroxyl group orientationPlanar (≈0° or 180°)

Derivatives of 2 Fluoro 3 4 Hydroxyphenyl Propanoic Acid and Their Synthesis

Design Principles for Novel Derivative Scaffolds

The design of new derivatives from a parent compound like 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid is a strategic process aimed at enhancing therapeutic activity, improving pharmacokinetic properties, and reducing potential side effects. This is primarily achieved through an understanding of structure-activity relationships and targeted scaffold modifications.

Structure-Activity Relationship (SAR) Driven Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For derivatives of phenylpropanoic acids, SAR analysis helps identify which parts of the molecule are essential for its effects and which can be modified to improve performance.

In studies on analogous 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, it was found that their antimicrobial activity is highly dependent on the nature of the substituents. nih.govnih.gov For instance, the synthesis of a library of hydrazone derivatives revealed that the introduction of specific heterocyclic moieties could produce potent and broad-spectrum antimicrobial activity against multidrug-resistant pathogens, including Candida auris. nih.govresearchgate.net

Key findings from these analogue studies demonstrate that:

Hydrazone Moiety: The core scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid can be readily converted to a hydrazide, which serves as a platform for creating various hydrazone derivatives. nih.govresearchgate.net

Heterocyclic Substituents: Hydrazones containing heterocyclic groups, such as nitrothiophene or nitrofurane, exhibited significant antimicrobial activity. nih.gov This suggests that the electronic and structural properties of the appended ring system are crucial for the biological effect.

Indolinone Moiety: Conversely, the incorporation of an indolinone group to form compounds like 3-((4-hydroxyphenyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide led to a complete loss of antifungal and antibacterial activity, highlighting that not all modifications are beneficial. researchgate.netresearchgate.net

These findings underscore that a deep understanding of SAR is crucial for rationally designing new derivatives with desired biological activities.

Table 1: SAR Findings for Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Analogues

Derivative Class Substituent Moiety Observed Activity Reference
Hydrazone Heterocyclic (e.g., nitrothiophene) Potent and broad-spectrum antimicrobial activity nih.gov
Hydrazone Indolinone Diminished or eliminated antimicrobial activity researchgate.netresearchgate.net

Scaffold Modification Strategies

Scaffold modification involves altering the core structure of the parent compound to create new analogues, or prodrugs, with improved properties. A primary strategy for carboxylic acid-containing molecules like this compound is to mask the free carboxylic acid group. This modification can reduce gastrointestinal irritation, a common side effect of this class of compounds, and improve pharmacokinetic profiles. nih.govnih.gov

Common scaffold modification strategies include:

Amide and Ester Formation: The carboxylic acid group can be converted into an amide or ester. This bioisosteric replacement can modify the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing therapeutic effectiveness and enabling targeted delivery. nih.govnih.gov For example, novel flurbiprofen (B1673479) amides were synthesized by combining the drug with various amines. nih.gov

Hydrazide Synthesis: As a precursor to further derivatization, the carboxylic acid can be converted into an acid hydrazide. This introduces a versatile functional group that can be subsequently reacted to form hydrazones, oxadiazoles, and other heterocyclic systems. nih.gov

Mutual Prodrugs: This approach involves linking the parent drug to another biologically active molecule, often an antioxidant. In the case of flurbiprofen, mutual ester prodrugs were synthesized by condensing it with natural antioxidants like vanillin (B372448) and sesamol. nih.gov The goal is to create a single molecule that, upon hydrolysis in the body, releases both the primary drug and a protective agent.

Synthetic Routes to Key this compound Derivatives

The synthesis of derivatives from a carboxylic acid precursor typically involves multi-step reaction sequences. The following sections outline plausible synthetic routes for creating hydrazone, cyclic imide, and oxadiazole derivatives starting from this compound, based on established chemical methodologies.

Hydrazone Derivatives Synthesis

The synthesis of hydrazones from a carboxylic acid is a well-established, multi-step process. The general pathway, illustrated with analogues, involves initial activation of the carboxylic acid, followed by formation of a hydrazide and subsequent condensation. researchgate.netnih.gov

The typical synthetic sequence is as follows:

Esterification: The parent carboxylic acid, this compound, would first be reacted with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions to form the corresponding methyl ester. nih.gov

Hydrazide Formation: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The nucleophilic hydrazine displaces the alkoxy group of the ester to form the key intermediate, 2-Fluoro-3-(4-hydroxyphenyl)propanehydrazide. researchgate.netnih.gov

Hydrazone Synthesis: The final step involves the condensation of the acid hydrazide with a variety of aromatic or heterocyclic aldehydes and ketones. This reaction is typically carried out in a solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid), to yield the target hydrazone derivatives. researchgate.net

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid have shown that this method can produce a diverse library of hydrazones in good yields (58–94%). researchgate.net

Table 2: Synthesized Hydrazone Derivatives of an Analogous Scaffold

Starting Hydrazide Aldehyde/Ketone Reactant Resulting Derivative Class Reference
N-(4-hydroxyphenyl)-β-alanine hydrazide Aromatic Aldehydes Aromatic Hydrazones researchgate.net
N-(4-hydroxyphenyl)-β-alanine hydrazide 2,5-Hexanedione Dimethylpyrrole Derivative researchgate.net

Cyclic Imide Derivatives Synthesis

Cyclic imides, such as succinimides, are important pharmacophores. researchgate.net The synthesis of N-substituted cyclic imides from a starting scaffold like this compound would require the prior introduction of a primary amine functionality. However, a general and widely used method for their preparation involves a two-step reaction from a primary amine and a cyclic anhydride (B1165640) like succinic anhydride. mdpi.combeilstein-archives.org

The general synthetic approach is:

Amic Acid Formation: A primary amine is reacted with succinic anhydride. This reaction typically proceeds under mild conditions in a suitable solvent to open the anhydride ring, forming an intermediate N-substituted succinamic acid (a type of amic acid). mdpi.comresearchgate.net

Cyclodehydration: The amic acid intermediate is then cyclized to form the five-membered imide ring. This step is a dehydration reaction that can be achieved through heating or by using chemical dehydrating agents like acetic anhydride and sodium acetate. mdpi.comresearchgate.net

This methodology allows for the synthesis of a wide range of N-substituted succinimides. ijcps.org

Oxadiazole Derivatives Synthesis

1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for a wide range of biological activities. Their synthesis commonly begins with an acid hydrazide, the same key intermediate used for preparing hydrazones. mdpi.com

Several methods exist for the cyclization step:

From Acid Hydrazides and Carboxylic Acids: An acid hydrazide can be reacted with a second carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

Oxidative Cyclization of Hydrazones: A pre-formed N-acylhydrazone (the product of condensing an acid hydrazide with an aldehyde) can undergo oxidative cyclization to yield the oxadiazole. mdpi.com

From Acid Hydrazides and Carbon Disulfide: Reaction of an acid hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) leads to the formation of a 5-thiol-1,3,4-oxadiazole derivative. nih.gov

This synthetic versatility makes the oxadiazole ring an accessible target for derivatization.

Triazole and Thiadiazole Derivatives Synthesis

The synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings from a carboxylic acid precursor typically involves the acid hydrazide intermediate.

1,3,4-Thiadiazole Derivatives: A common route to 2-amino-1,3,4-thiadiazoles involves the reaction of an acid hydrazide with ammonium (B1175870) thiocyanate, followed by cyclization with a dehydrating agent like concentrated sulfuric acid. chemmethod.comchemmethod.com Another established one-pot method involves the direct reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a mild additive like polyphosphate ester (PPE), which facilitates the acylation and subsequent cyclodehydration. encyclopedia.pub

Alternatively, 1,3,4-thiadiazole-2-thiones can be synthesized by reacting the acid hydrazide with carbon disulfide in a basic alcoholic solution. The resulting dithiocarbazate salt undergoes cyclization upon heating to form the thiadiazole ring.

1,2,4-Triazole Derivatives: The formation of 1,2,4-triazoles can also be initiated from the acid hydrazide. One method involves reacting the hydrazide with an appropriate isothiocyanate to form a thiosemicarbazide derivative. nih.gov Subsequent cyclization of this intermediate in an alkaline medium yields the corresponding 1,2,4-triazole-3-thiol. nih.govnih.gov A more direct, one-pot synthesis of 1,3,5-substituted 1,2,4-triazoles has been developed involving the reaction of carboxylic acids with primary amidines and monosubstituted hydrazines, offering a highly regioselective process. acs.orgorganic-chemistry.org

Table 1: Plausible Synthetic Pathways to Triazole and Thiadiazole Derivatives

Derivative Class Key Intermediate Primary Reagents General Conditions
1,3,4-Thiadiazole 2-Fluoro-3-(4-hydroxyphenyl)propanehydrazide Thiosemicarbazide, Acid Catalyst (e.g., H₂SO₄) Heating
1,2,4-Triazole 2-Fluoro-3-(4-hydroxyphenyl)propanehydrazide Phenyl isothiocyanate, then NaOH Reflux in base

Schiff-Base Derivatives Synthesis

The synthesis of Schiff bases (imines) is characterized by the condensation of a primary amine with an aldehyde or ketone. wikipedia.org The parent compound, this compound, lacks a primary amino group necessary for this transformation. Therefore, the direct synthesis of a Schiff base from this molecule is not feasible without prior multi-step functional group interconversion to introduce an amine, for which specific methodologies have not been reported in the context of this parent compound.

Aza-β-lactam Derivatives Synthesis

The construction of aza-β-lactam rings often proceeds via a [2+2] cycloaddition. One of the most prominent methods is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine (Schiff base). wikipedia.orgnih.gov Another pathway involves the nucleophile-catalyzed cycloaddition of a ketene with an azo compound. nih.gov Given that these primary routes require precursors like imines or azo compounds that are not directly available from this compound, a detailed synthetic pathway cannot be provided without significant speculation.

Oxazepine Derivatives Synthesis

The synthesis of 1,3-oxazepine derivatives is commonly achieved through the [5+2] cycloaddition reaction between a Schiff base and a carboxylic acid anhydride (such as maleic or phthalic anhydride). researchgate.netscirp.orguobaghdad.edu.iq This method relies on the initial formation of an imine. As the parent compound lacks the necessary functional groups to readily form a Schiff base, a direct and established synthetic route to its oxazepine derivatives is not apparent from existing chemical literature.

Prodrug Development Strategies

Prodrug design is a key strategy to enhance the pharmaceutical properties of a therapeutic agent, such as its solubility, stability, or targeted delivery. nih.gov this compound possesses two ideal functional groups for prodrug modification: the carboxylic acid and the phenolic hydroxyl group. nih.govresearchgate.net

Modification of the Carboxylic Acid Group: The carboxylic acid can be masked as an ester to increase lipophilicity, which may enhance membrane permeability. Simple aliphatic or aromatic esters can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent drug.

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a common site for metabolic conjugation (e.g., glucuronidation), which can lead to rapid excretion. Masking this group is a frequent prodrug strategy. nih.govresearchgate.net

Phosphate (B84403) Esters: Introducing a phosphate ester at the phenolic position can dramatically increase aqueous solubility, making a drug suitable for parenteral administration. researchgate.netresearchgate.net These prodrugs are readily cleaved in vivo by alkaline phosphatases.

Carbamate (B1207046) and Carbonate Esters: These can be used to improve metabolic stability and modulate lipophilicity. nih.govresearchgate.net Bambuterol, a prodrug of terbutaline, utilizes a carbamate linkage to protect its phenolic groups from first-pass metabolism.

Ether Prodrugs: Stable ether linkages can also be employed, though their cleavage in vivo can be less predictable.

Amino Acid Conjugates: Linking amino acids to the phenolic group can create prodrugs targeted to specific transporters, such as peptide transporters, potentially enhancing absorption and targeted delivery. researchgate.net

Table 2: Prodrug Strategies for this compound

Functional Group Prodrug Moiety Resulting Linkage Potential Advantage
Carboxylic Acid Alcohol (e.g., Ethanol) Ester Increased lipophilicity, enhanced permeability
Phenolic Hydroxyl Phosphate Phosphate Ester Increased aqueous solubility
Phenolic Hydroxyl Carbamoyl derivative Carbamate Improved metabolic stability
Phenolic Hydroxyl Amino Acid Amino Acid Ester Targeted delivery via transporters

Mechanistic Insights into the Biological Actions of 2 Fluoro 3 4 Hydroxyphenyl Propanoic Acid

Identification of Molecular Targets

Current publicly available scientific literature lacks specific studies focused on identifying the molecular targets of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid. Research into its direct interactions with cellular components is necessary to fully elucidate its biological functions.

Enzyme and Receptor Binding Studies

There is a notable absence of specific enzyme and receptor binding data for this compound in peer-reviewed literature. While studies on other isomers, such as 3-Fluoro-L-tyrosine, have shown inhibition of enzymes like tyrosine aminotransferase, similar detailed enzymatic assays for the 2-fluoro isomer have not been reported. medchemexpress.com The affinity and selectivity of this compound for various receptors remain uncharacterized. For instance, studies on fluorinated analogues of dermorphin peptides, which contain a modified tyrosine residue, showed that fluorination can reduce affinity for mu- and delta-opioid receptors. nih.gov However, direct binding studies of this compound to these or other receptors have not been documented.

Table 1: Summary of Available Enzyme and Receptor Binding Data for this compound (Note: This table reflects the current lack of specific data for the compound of interest.)

Target ClassSpecific TargetBinding Affinity (e.g., Ki, IC50)Receptor Selectivity
EnzymesData Not AvailableData Not AvailableData Not Available
ReceptorsData Not AvailableData Not AvailableData Not Available

Protein Interaction Profiling

Comprehensive protein interaction profiles for this compound are not currently available. Techniques such as affinity chromatography-mass spectrometry or yeast two-hybrid screens have not been reported in the context of identifying its protein binding partners. While its isomer, 3-Fluoro-L-tyrosine, is known to target mitochondrial superoxide dismutase, it is not confirmed that this compound shares this or other protein targets. nih.govdrugbank.com Further research is required to map the interactome of this specific compound.

Table 2: Protein Interaction Profile for this compound (Note: This table has been generated to illustrate the absence of currently available research data.)

Interacting ProteinCellular LocalizationMethod of IdentificationFunctional Implication
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Modulation of Intracellular Signaling Pathways (e.g., PPAR Pathway)

There is no specific information available in the scientific literature regarding the modulation of intracellular signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, by this compound. Investigations into its effects on downstream signaling cascades, protein phosphorylation, and gene expression are needed to understand its mechanism of action at a cellular level.

Role of Fluorine Substitution in Biological Activity

The introduction of a fluorine atom to an organic molecule can significantly alter its biological properties due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. researchgate.net In the context of this compound, the fluorine atom is positioned ortho to the hydroxyl group on the phenyl ring. This specific substitution is expected to have several effects:

Electronic Effects: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, potentially altering its hydrogen bonding capabilities and interactions with biological targets.

Steric and Conformational Effects: While fluorine is relatively small, its placement at the 2-position could introduce steric hindrance that influences the molecule's preferred conformation and its ability to fit into enzyme active sites or receptor binding pockets. Studies on fluorinated tyrosines with tyrosine phenol-lyase and tryptophan indole-lyase suggest that the effects of fluorine substitution are a combination of both steric and electronic factors. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally stable, which can block metabolic hydroxylation at the 2-position, potentially increasing the compound's in vivo half-life compared to its non-fluorinated parent compound, L-tyrosine.

Altered Binding Interactions: The substitution of hydrogen with fluorine can change the nature of the interaction with a protein target. For example, global incorporation of meta-fluorotyrosine into 1,2-catechol dioxygenase was shown to modulate the binding affinities of substrates. frontiersin.org While 3-Fluoro-L-tyrosine showed significant interaction with certain enzymes, 2-fluoro-L-tyrosine demonstrated a much-reduced intensity for the formation of a quinonoid intermediate peak in reactions with tryptophan indole-lyase, indicating a distinct difference in reactivity based on the fluorine position. nih.gov

Although 2-fluorotyrosine has been considered understudied compared to other fluorinated tyrosines, it has been recognized as a potentially valuable tool for protein-observed 19F NMR studies to investigate protein-protein interactions. nih.gov

Metabolism and Biotransformation of 2 Fluoro 3 4 Hydroxyphenyl Propanoic Acid and Analogues

Mammalian Metabolism Pathways

The mammalian metabolism of xenobiotics like 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid is expected to proceed through Phase I and Phase II reactions, aiming to increase water solubility and facilitate excretion.

Phase I metabolism of aromatic compounds often involves hydroxylation, mediated by cytochrome P450 enzymes. For a molecule already containing a hydroxyl group, further hydroxylation on the aromatic ring is a plausible step. The fluorine substituent's impact on this process is significant; its strong electron-withdrawing nature can influence the regioselectivity of hydroxylation. For instance, studies on fluorinated drugs have shown that metabolism can lead to hydroxylated fluorometabolites. ucd.ie

Following Phase I modifications, or directly for the parent compound, Phase II conjugation reactions are anticipated. The existing hydroxyl group and the carboxylic acid moiety are prime sites for conjugation. Glucuronidation and sulfation are common pathways for phenolic compounds, leading to the formation of highly water-soluble glucuronide and sulfate (B86663) conjugates, which are then readily eliminated via urine or bile. The metabolism of 3-(3-hydroxyphenyl)propanoic acid, a non-fluorinated analogue, has been shown to result from the degradation of various polyphenols by gut microflora, and it is absorbed and metabolized in the body. lmdb.cahmdb.canih.gov

Table 1: Postulated Mammalian Metabolites of this compound

Metabolite Metabolic Pathway Description
This compound glucuronideGlucuronidationConjugation of glucuronic acid to the phenolic hydroxyl group.
This compound sulfateSulfationConjugation of a sulfate group to the phenolic hydroxyl group.
Hydroxylated-2-fluoro-3-(4-hydroxyphenyl)propanoic acidHydroxylationAddition of a second hydroxyl group to the aromatic ring.

Microbial Metabolism and Metabolite Identification

Microorganisms play a crucial role in the degradation of organofluorine compounds. nih.gov The microbial catabolism of fluorinated aromatic compounds has been studied, providing insights into potential pathways for this compound. researchgate.net

Bacteria, particularly species of Pseudomonas and Sphingomonas, are known to degrade fluorinated benzoates and phenols. researchwithrutgers.comcore.ac.uk The initial step often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of fluorinated catechols. doi.org These intermediates can then undergo ring cleavage. A key step in the mineralization of these compounds is defluorination, which can occur either enzymatically or spontaneously from unstable intermediates. researchgate.net The release of fluoride (B91410) ions is a definitive indicator of the cleavage of the carbon-fluorine bond. core.ac.uk For example, Pseudomonas putida has been shown to metabolize monofluorobenzoates, leading to the release of fluoride. core.ac.uk

Given the structure of this compound, microbial degradation would likely initiate with an attack on the aromatic ring. The propanoic acid side chain may also be subject to microbial oxidation.

Table 2: Potential Microbial Metabolic Reactions for this compound

Reaction Enzyme Type Description Example Organism(s)
Aromatic Ring HydroxylationDioxygenaseIntroduction of hydroxyl groups onto the aromatic ring.Pseudomonas, Sphingomonas researchwithrutgers.comcore.ac.uk
DefluorinationDehalogenase/SpontaneousCleavage of the carbon-fluorine bond, releasing fluoride.Pseudomonas core.ac.uk
Aromatic Ring CleavageDioxygenaseOpening of the aromatic ring to form aliphatic acids.Pseudomonas nih.gov
Side-Chain OxidationOxidoreductaseOxidation of the propanoic acid side chain.Various bacteria

Enzymatic Hydrolysis Kinetics of Derivatives

Derivatives of this compound, such as its esters, would be susceptible to enzymatic hydrolysis. This is a common metabolic pathway for ester-containing drugs and xenobiotics. The hydrolysis of esters is catalyzed by a wide range of esterases present in various tissues, including the liver, plasma, and intestine. chemguide.co.uklibretexts.org

Studies on the enzymatic hydrolysis of fluorinated arylcarboxylic acid esters have demonstrated that lipases, such as those from Burkholderia cepacia, can effectively catalyze their resolution. mdpi.com The kinetics of such reactions are influenced by factors like the nature of the ester group and the substitution pattern on the aromatic ring. For instance, the hydrolysis of phenolic acid esters has been shown to be dependent on the lipophilicity and structure of the compound. leeds.ac.uk Research on partially fluorinated ethyl esters of peptides has shown that the hydrolytic stability can be modulated by the degree of fluorination. nih.gov

The enzymatic hydrolysis of an ester derivative of this compound would yield the parent acid and the corresponding alcohol. The rate of this reaction would be governed by Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While specific kinetic data for derivatives of this exact compound are not available, data from analogous phenolic acid esters provide a reference. For example, the enzymatic synthesis and hydrolysis of various phenolic acid esters have been studied using lipases, with reaction conditions influencing conversion rates. google.comresearchgate.netmdpi.com

Table 3: Factors Influencing Enzymatic Hydrolysis of Aromatic Esters

Factor Influence on Hydrolysis Kinetics
Enzyme SourceDifferent esterases (e.g., from liver, pancreas, microorganisms) exhibit varying substrate specificities and catalytic efficiencies.
Substrate StructureThe nature of the alcohol and acid moieties, including the presence and position of substituents like fluorine, affects enzyme binding and turnover. mdpi.comleeds.ac.uk
LipophilicityAffects the transport of the substrate to the enzyme's active site and can influence reaction rates. leeds.ac.uk
pH and TemperatureOptimal pH and temperature ranges exist for specific enzymes to achieve maximum activity.

Advanced Research Applications and Methodological Developments

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid as a Versatile Chemical Building Block

This compound is a fluorinated derivative of the naturally occurring amino acid tyrosine. The strategic introduction of a fluorine atom into the aromatic ring and a hydroxyl group at the para-position, combined with the propanoic acid side chain, makes it a molecule of significant interest in medicinal chemistry and drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govmdpi.com These properties include increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability.

The 4-hydroxyphenyl moiety is a common feature in many biologically active compounds and approved pharmaceuticals, where it can participate in crucial hydrogen bonding interactions with biological targets. nih.govresearchgate.net The combination of the fluoro and hydroxyl groups on the phenyl ring of the propanoic acid scaffold presents a unique opportunity for the synthesis of novel bioactive molecules. For instance, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastric ulcerogenic activity. elsevierpure.com While this example does not directly involve this compound, it highlights the potential of fluorinated phenylpropanoic acid scaffolds in developing safer therapeutic agents.

The propanoic acid functional group offers a versatile handle for various chemical modifications, allowing for the synthesis of a diverse library of derivatives. For example, it can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships. Research on similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated the potential of this scaffold in developing antimicrobial and anticancer candidates. nih.govmdpi.com Although direct synthetic applications of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. A process for preparing a related compound, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, has been patented for the synthesis of the anti-androgen drug bicalutamide, further underscoring the importance of fluorinated propionic acid derivatives in drug development. google.com

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProduct ClassPotential Applications
This compoundAmine, Coupling Agents (e.g., EDC, HOBt)AmidesBioactive molecules, enzyme inhibitors
This compoundAlcohol, Acid CatalystEstersProdrugs, intermediates
This compoundReducing Agents (e.g., LiAlH4)AlcoholsSynthetic intermediates

Analytical Methodologies for Detection and Quantification

The analysis of this compound and its potential degradation products necessitates robust analytical methods. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of phenolic compounds and their derivatives. lsu.edumdpi.com For fluorinated compounds, liquid chromatography coupled with mass spectrometry (LC-MS) has become a standard and powerful method for detection, especially for identifying unknown residuals and degradation products in complex matrices. chromatographyonline.com

The stability of a pharmaceutical compound under various stress conditions (e.g., acid, base, oxidation, heat, light) is a critical aspect of drug development. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for such an analysis.

A typical RP-HPLC method for analyzing related phenolic acids would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. lsu.edu The pH of the mobile phase is a critical parameter that affects the retention and peak shape of acidic compounds. Detection can be achieved using a UV detector, as the phenyl ring provides a chromophore, or more selectively and sensitively with a fluorescence detector. lsu.edu For unequivocal identification of degradation products, coupling the HPLC system to a mass spectrometer (HPLC-MS) or tandem mass spectrometer (HPLC-MS/MS) is indispensable. This allows for the determination of the molecular weight and fragmentation pattern of the analytes, facilitating their structural elucidation.

Table 2: Illustrative HPLC Parameters for Analysis of Related Phenolic Acids

ParameterConditionRationale
Column C18 (Octadecylsilane)Good retention for nonpolar and moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)Provides good separation and peak shape for acidic compounds.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at ~280 nm or Fluorescence (Ex/Em specific to the compound)Phenolic compounds typically absorb in this UV region. Fluorescence offers higher sensitivity and selectivity.
Injection Volume 10-20 µLStandard injection volume.

Fluorogenic substrates are powerful tools in the development of sensitive and high-throughput ligand-binding assays and enzyme activity assays. nih.govnih.gov These substrates are typically non-fluorescent or weakly fluorescent but are converted into highly fluorescent products upon enzymatic reaction. The phenolic hydroxyl group in this compound provides a key structural feature for its potential development into a fluorogenic probe.

The principle behind using a phenolic compound as a fluorogenic substrate often involves masking the hydroxyl group with a recognition moiety that is a substrate for a specific enzyme. Enzymatic cleavage of this moiety unmasks the phenol (B47542), leading to a significant increase in fluorescence. For example, 3-(p-hydroxyphenyl)propionic acid has been used as a fluorogenic reagent in assays for amine oxidases. In this assay, hydrogen peroxide produced by the oxidase reaction reacts with the hydroxyphenylpropionic acid in the presence of peroxidase to yield a highly fluorescent product.

While there is no specific literature detailing the use of this compound in this context, its structure suggests it could be adapted for similar purposes. The fluorine atom could potentially modulate the spectral properties of the resulting fluorophore or influence the kinetics of the enzymatic reaction. The development of such a probe would involve synthesizing a derivative where the hydroxyl group is linked to a substrate-specific trigger.

Table 3: General Steps in Developing a Fluorogenic Assay

StepDescription
1. Probe Design Design a derivative of this compound where the hydroxyl group is masked by a substrate-specific moiety.
2. Synthesis Synthesize the designed fluorogenic probe.
3. Spectroscopic Characterization Determine the excitation and emission wavelengths of the unmasked fluorophore.
4. Enzymatic Assay Development Optimize assay conditions such as pH, temperature, and substrate concentration.
5. Validation Validate the assay for sensitivity, specificity, and robustness.

Investigation in Plant Biology and Phytochemistry

Currently, there is a lack of specific research in the publicly available scientific literature on the direct investigation of this compound in plant biology and phytochemistry. The presence of organofluorine compounds in nature is exceedingly rare, with only a handful of naturally produced fluorinated molecules identified in certain plants and microorganisms. nih.gov

However, the structural similarity of this compound to naturally occurring phenolic compounds and amino acids suggests potential avenues for research. Phenolic compounds are ubiquitous in plants and play crucial roles in various physiological processes, including defense against pathogens, protection from UV radiation, and signaling. mdpi.com The introduction of a fluorine atom could potentially alter these biological activities.

Research in phytoremediation has explored the ability of certain plants to take up and metabolize environmental pollutants, including fluoride (B91410) ions. frontiersin.orgscielo.brnih.govmdpi.com While this research focuses on inorganic fluoride, the study of how plants interact with and potentially transform organofluorine compounds is an emerging area. The use of fluorescent dyes like fluorescein (B123965) to study water transport in plant vasculature is a well-established technique. wikipedia.org A fluorinated compound like this compound, if it can be taken up by plants, could potentially be tracked within the plant system, offering insights into transport and metabolic pathways.

Future research could explore the following:

Uptake and Metabolism: Investigating whether plants can absorb this compound from the soil or nutrient solution and how it is metabolized.

Phytotoxicity: Assessing the potential toxic effects of the compound on plant growth and development.

Bioactivity: Evaluating the compound for potential herbicidal, fungicidal, or plant growth-regulating properties. numberanalytics.com

While direct studies are absent, the broader fields of xenobiotic metabolism in plants and the biological activities of fluorinated compounds provide a framework for future investigations into the role of this compound in plant science.

Future Directions and Translational Research Perspectives

Elucidating Undiscovered Biological Activities and Therapeutic Potential

The initial step in realizing the therapeutic value of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid involves comprehensive screening to uncover its biological activities. The structural motif of a hydroxyphenylpropanoic acid is present in various natural and synthetic compounds that exhibit a range of pharmacological effects. For instance, derivatives of the related compound, 3-((4-Hydroxyphenyl)amino)propanoic acid, have demonstrated notable antimicrobial and anticancer properties. nih.govmdpi.comnih.gov This suggests that this compound could be a candidate for similar therapeutic applications.

Future research should focus on high-throughput screening assays to evaluate its efficacy against a diverse panel of targets, including:

Antimicrobial Activity: Testing against a broad spectrum of pathogenic bacteria and fungi, especially multidrug-resistant strains, is a logical starting point given the activity of related compounds. nih.govresearchgate.netmdpi.com

Anticancer Activity: Evaluation against various cancer cell lines could reveal potential as a novel antineoplastic agent. mdpi.comnih.gov

Anti-inflammatory Effects: Given that some propanoic acid derivatives are known nonsteroidal anti-inflammatory drugs (NSAIDs), investigating its potential to inhibit inflammatory pathways would be a valuable pursuit. researchgate.net

Metabolic Disorders: The structural similarity to tyrosine and other metabolic precursors suggests a potential role in modulating metabolic pathways.

Development of Novel Therapeutic Agents based on the this compound Scaffold

The this compound molecule can serve as a foundational scaffold for the synthesis of a library of new chemical entities. The presence of a carboxylic acid, a hydroxyl group, and a fluorine atom offers multiple sites for chemical modification to optimize therapeutic properties.

Table 1: Potential Modifications of the this compound Scaffold

Modification SitePotential Chemical ChangesDesired Outcome
Carboxylic AcidEsterification, AmidationImproved bioavailability, altered solubility
Hydroxyl GroupEtherification, AcylationEnhanced target binding, modified metabolic stability
Aromatic RingIntroduction of additional substituentsIncreased potency, altered selectivity
Fluoro GroupNot typically modifiedThe fluorine atom can enhance binding affinity and metabolic stability

By systematically creating derivatives, medicinal chemists can explore the structure-activity relationships (SAR) to identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The goal is to develop lead compounds that can be advanced into preclinical and clinical development. The versatility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold in generating diverse derivatives highlights the potential of this approach. nih.gov

Optimization of Synthesis for Scalable Production

For any promising therapeutic candidate, the development of a robust and scalable synthesis process is crucial for commercial viability. While the synthesis of this compound is feasible at a laboratory scale, transitioning to large-scale production presents challenges in terms of cost, efficiency, and environmental impact.

Future research in this area should focus on:

Green Chemistry Approaches: Utilizing environmentally friendly solvents, catalysts, and reaction conditions to minimize the ecological footprint of the manufacturing process.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, which can offer high selectivity and milder reaction conditions, as has been explored for related fluoro-substituted compounds. nih.gov

Integration with Systems Biology and Computational Modeling for Drug Discovery

The integration of computational tools and systems biology approaches can significantly accelerate the drug discovery and development process for compounds like this compound.

In Silico Screening: Computational docking studies can predict the binding affinity of the compound and its derivatives to various biological targets, helping to prioritize experimental testing. biotechnologia-journal.orgscience.gov This can save considerable time and resources compared to traditional screening methods.

ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing for the early identification of candidates with favorable pharmacokinetic profiles. researchgate.net

Systems Biology: By understanding the broader biological networks affected by the compound, researchers can identify potential off-target effects and elucidate its mechanism of action on a systemic level.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-3-(4-hydroxyphenyl)propanoic acid, and how can enantiomeric purity be ensured?

  • Answer : Synthesis typically involves asymmetric reduction or chiral catalysis. For example, asymmetric reduction of a keto precursor (e.g., 3-(4-hydroxyphenyl)-2-oxopropanoic acid) using chiral reducing agents like (R)- or (S)-BINAP-Ru complexes in ethanol/methanol at 0–25°C achieves enantioselectivity . Chiral HPLC or polarimetry is recommended to verify enantiomeric purity (>95%) .
Synthetic Route Key Conditions Enantiomeric Control
Asymmetric reductionEthanol, 0–25°C, chiral catalystChiral HPLC validation
Enzymatic resolutionHydrolases, aqueous/organic mediaPolarimetric monitoring

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Answer :

  • NMR : Confirm fluorophenyl and hydroxypropanoic moieties via 1H^1\text{H}- and 13C^{13}\text{C}-NMR (e.g., δ~7.2 ppm for aromatic protons, δ~170 ppm for carboxylic acid) .
  • Mass Spectrometry : ESI-MS (m/z 199.18 [M-H]^-) validates molecular weight .
  • HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm) assess purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Early studies suggest COX enzyme inhibition (IC50_{50} ~10 µM) and antioxidant activity via radical scavenging (e.g., DPPH assay, EC50_{50} ~50 µM) . In vitro models show reduced inflammatory markers (e.g., TNF-α, IL-6) in macrophage assays .

Advanced Research Questions

Q. How does fluorination at the 2-position influence binding to COX-2 compared to non-fluorinated analogs?

  • Answer : Fluorine enhances electronegativity, improving hydrogen bonding with Arg120/Arg499 in COX-2. Docking studies (AutoDock Vina) show a 1.5 kcal/mol lower binding energy vs. non-fluorinated analogs, correlating with 10-fold higher inhibitory potency .

Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?

  • Answer :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t1/2_{1/2} <30 min in human liver microsomes suggests rapid clearance) .
  • Cell Permeability : Use Caco-2 monolayers (Papp_{app} <1×106^{-6} cm/s indicates poor absorption) .
  • Species Specificity : Compare murine vs. human macrophages to identify interspecies variability in cytokine suppression .

Q. How can synthetic yields be optimized while maintaining stereochemical integrity?

  • Answer :

  • Catalyst Screening : Test Ru-(S)-SynPhos for higher enantiomeric excess (ee >99%) .
  • Solvent Optimization : Replace ethanol with THF/water (4:1) to reduce racemization at >20°C .
  • Workup : Acidify to pH 2–3 post-reduction to precipitate the product, minimizing chiral inversion .

Methodological Resources

  • Chiral Synthesis : Asymmetric hydrogenation protocols from and .
  • Analytical Validation : HPLC conditions from and .
  • Bioactivity Profiling : COX inhibition assays in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.